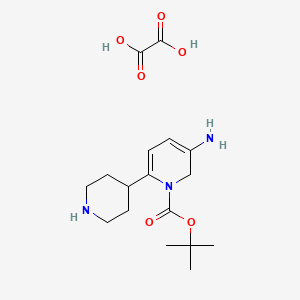

tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate

Description

Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate is a complex organic compound that features a pyridine ring substituted with tert-butyl, amino, and piperidinyl groups

Properties

Molecular Formula |

C17H27N3O6 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

tert-butyl 3-amino-6-piperidin-4-yl-2H-pyridine-1-carboxylate;oxalic acid |

InChI |

InChI=1S/C15H25N3O2.C2H2O4/c1-15(2,3)20-14(19)18-10-12(16)4-5-13(18)11-6-8-17-9-7-11;3-1(4)2(5)6/h4-5,11,17H,6-10,16H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

GLUJFGXHLOZVHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CC=C1C2CCNCC2)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Iodination of 2-Aminopyridine

A critical step involves introducing a halogen at position 5 of 2-aminopyridine to enable subsequent coupling. Patent CN113429340B details iodination using potassium iodate (KIO₃), potassium iodide (KI), and concentrated sulfuric acid (H₂SO₄).

- Conditions :

This method avoids hazardous brominating agents (e.g., N-bromosuccinimide) and simplifies purification by leveraging iodide’s superior leaving-group ability in cross-couplings.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling with Piperidin-4-ylboronic Acid

The piperidin-4-yl group is introduced via palladium-catalyzed coupling. Patent CN113429340B employs:

- Catalyst : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

- Ligand : Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene).

- Base : Sodium tert-butoxide (NaOtBu) in toluene.

Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 75–100°C |

| Solvent | Toluene |

| Oxygen Content | <1.0% (inert atmosphere) |

| Yield | 70–80% |

This method achieves regioselective coupling at position 6 of the pyridine ring, with the Boc group introduced post-coupling or pre-installed on piperazine intermediates.

Introduction of the 3-Amino Group

Nitration and Reduction

A two-step sequence converts a nitro group to an amine:

- Nitration : Electrophilic substitution at position 3 using HNO₃/H₂SO₄.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Challenges :

- Competing nitration at other positions requires careful control of reaction conditions (e.g., low temperature).

- Over-reduction of the pyridine ring can occur with aggressive reducing agents.

Direct Amination

Alternative methods employ SNAr (nucleophilic aromatic substitution) with ammonia or amines under high-pressure conditions. However, electron-deficient pyridines are less reactive, necessitating metal catalysts (e.g., CuI).

Boc Protection Strategies

tert-Butoxycarbonylation of the Amino Group

Patent WO2009133778A1 outlines Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:

- Base : NaOH, K₂CO₃, or DMAP.

- Solvent : Tetrahydrofuran (THF), acetonitrile, or ethyl acetate.

- Temperature : 0–25°C.

- Yield : >90%.

Mechanism : The base deprotonates the amine, facilitating nucleophilic attack on Boc₂O.

Oxalate Salt Formation

The free base (tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate) is treated with oxalic acid in a polar solvent (e.g., ethanol or acetone).

Procedure :

- Dissolve the free base in hot ethanol.

- Add stoichiometric oxalic acid (1:1 molar ratio).

- Cool to induce crystallization.

- Filter and wash with cold ethanol.

Optimization and Scale-Up Considerations

Solvent Selection

Catalytic System Efficiency

Purification Techniques

- Chromatography : Silica gel for intermediates.

- Crystallization : Ethanol/water mixtures for final oxalate salt.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate involves its interaction with specific molecular targets. The amino and piperidinyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate

- Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride

- Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate sulfate

Uniqueness

Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate is unique due to the presence of the oxalate salt, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds that may have different counterions or functional groups.

Biological Activity

Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate oxalate is a pyridine derivative with potential biological activity. Its molecular formula is , indicating the presence of functional groups that may contribute to its pharmacological properties. This compound has garnered interest in medicinal chemistry due to its structural characteristics and biological implications.

Research indicates that this compound interacts with various biological targets, particularly serotonin receptors. The binding affinity and selectivity towards these receptors are crucial for understanding its pharmacological profile. Techniques such as radioligand binding assays and functional assays have been employed to elucidate these interactions.

Pharmacological Profile

The compound has shown promise in several therapeutic areas, including:

- Neuropharmacology : Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders.

- Antiparasitic Activity : Preliminary studies indicate that this compound may exhibit activity against certain parasites, although further research is needed to confirm these findings.

Case Studies and Research Findings

- Binding Affinity Studies : Interaction studies have demonstrated that this compound has a significant binding affinity for serotonin receptors, which may mediate its effects on mood and behavior.

- Comparative Analysis : A comparative study of structurally similar compounds revealed that this compound's unique piperidine-pyridine architecture could confer distinct pharmacological properties, particularly in neuropharmacology.

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Tert-butyl (trans-2-aminocyclohexyl)carbamate | 137731-41-0 | 0.72 |

| Tert-butyl (cis-2-aminocyclohexyl)carbamate | 184954-75-4 | 0.72 |

| Tert-butyl 4-carbamoylpiperidine-1-carboxylate | 91419-48-6 | 0.81 |

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization of the pyridine moiety. This complexity allows for the generation of various analogs that may exhibit enhanced biological activity or improved pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.